1-Allyltheobromine vs. 1,3-Dipropylxanthine: 407-Fold Weaker Adenosine A1 Receptor Affinity Drives Selection
1-Allyltheobromine exhibits a dramatically lower binding affinity for the adenosine A1 receptor compared to the potent antagonist 1,3-dipropylxanthine. The Ki value for 1-allyltheobromine is 4,890 nM, while 1,3-dipropylxanthine shows a Ki of 12 nM, representing a 407.5-fold difference in potency [1]. This stark contrast in receptor engagement is critical for experimental designs where high-potency A1 antagonism is undesirable or where a compound with minimal A1 activity is required as a control or scaffold.
| Evidence Dimension | Adenosine A1 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 4,890 nM |
| Comparator Or Baseline | 1,3-Dipropylxanthine: 12 nM |
| Quantified Difference | 407.5-fold higher Ki (weaker affinity) |
| Conditions | In vitro radioligand binding assay |
Why This Matters
This data directly informs the selection of 1-allyltheobromine as a low-affinity A1 ligand, crucial for SAR studies aiming to reduce adenosine receptor antagonism or for use as a negative control.
- [1] Daly, J. W., Padgett, W., & Shamim, M. T. (1986). Analogues of caffeine and theophylline: effect of structural alterations on affinity at adenosine receptors. Journal of Medicinal Chemistry, 29(7), 1305-1308. View Source
